5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción
Propiedades
IUPAC Name |
5-bromo-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPTIGLBGJPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Bromination of Pyridine Derivatives
Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. In the context of analogous pyridine systems, bromination at the 5-position is facilitated by directing groups such as methyl or methoxy. For example:
-
Substrate : 2-Isopropoxy-4-iodopyridine.
-
Reagent : Bromine (Br₂) in hydrobromic acid (HBr).
-
Conditions : Cooling to -5°C, followed by slow addition of bromine.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | -5°C to 0°C |
| Reaction Time | 1.5–2 hours |
| Workup | Extraction with ethyl acetate |
Isopropoxylation via Nucleophilic Substitution
The isopropoxy group is introduced by displacing a leaving group (e.g., chlorine) with sodium isopropoxide (NaO-iPr):
-
Substrate : 5-Bromo-2-chloro-4-iodopyridine.
-
Reagent : Sodium isopropoxide in dimethylformamide (DMF).
-
Yield : ~85% (estimated from analogous alkoxylation reactions).
Mechanistic Insight :
The electron-withdrawing bromine and iodine groups activate the pyridine ring for nucleophilic substitution at the 2-position.
Miyaura Borylation for Boronate Ester Installation
The boronate ester is introduced via a palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):
-
Substrate : 5-Bromo-2-isopropoxy-4-iodopyridine.
-
Reagents : B₂pin₂, PdCl₂(dppf) catalyst, potassium acetate (KOAc).
Optimization Notes :
-
Catalyst Loading : 3 mol% PdCl₂(dppf).
-
Base : KOAc neutralizes HBr generated during the reaction.
Reaction Conditions and Characterization Data
Summary of Synthetic Steps
Characterization
-
¹H NMR (CDCl₃) :
Critical Analysis of Methodologies
-
Bromination Efficiency : Excess bromine and low temperatures minimize di-substitution byproducts.
-
Borylation Selectivity : The 4-position is favored due to steric and electronic effects from adjacent substituents.
-
Scalability : The Pd/C-catalyzed hydrogenation step (if required for intermediates) is amenable to industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).
Major Products
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various fields of scientific research:
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the bromine atom allows for further functionalization through substitution reactions . These reactions are catalyzed by palladium complexes, which activate the boronate ester and bromine groups, enabling the formation of new bonds.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of analogous pyridine-based boronic esters:
Reactivity in Cross-Coupling Reactions
- Positional Effects : The target compound’s boronic ester (position 4) and bromine (position 5) are para to each other, enabling efficient coupling at the bromine site. In contrast, 2-Bromo-5-(dioxaborolan-2-yl)pyridine () has bromine and boronic ester in meta positions, limiting coupling efficiency due to steric and electronic mismatches .
- This enhances stability during storage and reaction conditions .
Actividad Biológica
5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and research findings related to its efficacy and safety.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 342.04 g/mol. Its structure includes a bromine atom and a boronate ester group, which are pivotal in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H21BBrNO3 |
| Molecular Weight | 342.04 g/mol |
| IUPAC Name | 5-bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | Not available |
Synthesis Methods
The synthesis of 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 5-bromo-2-isopropoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction conditions are crucial for optimizing yield and purity.
The biological activity of this compound is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions due to the presence of the boronate ester group. This allows it to form carbon-carbon bonds efficiently. Additionally, the bromine atom facilitates nucleophilic substitution reactions that can lead to the formation of various bioactive derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar in structure to 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound A | MCF-7 | 0.87 |
| Related Compound B | MDA-MB-231 | 1.75 |
These findings indicate that modifications to the pyridine ring or the boronate group can enhance biological activity.
Safety Profile
Toxicity studies conducted on similar compounds have shown favorable safety profiles. For example:
- Acute toxicity studies in mice revealed no significant adverse effects at doses up to 2000 mg/kg.
This suggests that 5-Bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may have a low toxicity risk at therapeutic doses.
Case Studies
A notable case study involved the use of a structurally similar compound in preclinical trials for cancer treatment. The compound demonstrated:
- Significant tumor reduction in xenograft models.
- Enhanced selectivity towards cancer cells over normal cells.
- Mechanistic insights indicating apoptosis induction via caspase activation.
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or halogen-boron exchange reactions. Key steps include:
- Halogen-Boron Exchange : React 5-bromo-2-isopropoxypyridine with a boronate ester (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetonitrile) improves purity. Yield optimization requires precise control of reaction time, temperature, and catalyst loading .
Data Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | >90% at 5 mol% |
| Reaction Time | 12–24 hrs | Max yield at 18 hrs |
| Solvent | THF > DMF | THF preferred |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy group at C2: δ 1.2–1.4 ppm for CH₃; boronate at C4: δ 80–85 ppm in ¹¹B NMR) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to detect impurities (<2% acceptable for most applications).
- Melting Point : Compare observed values (e.g., 193–196°C) with literature to assess crystallinity .
Advanced Research Questions
Q. How does the isopropoxy group influence the reactivity of this boronate in cross-coupling reactions compared to methoxy or fluoro substituents?
Methodological Answer: The isopropoxy group enhances steric hindrance, reducing undesired side reactions (e.g., protodeboronation) but may slow coupling kinetics. Comparative studies show:
- Methoxy Groups : Increase electron density at C4, accelerating Suzuki-Miyaura coupling but increasing sensitivity to hydrolysis .
- Fluoro Substituents : Improve metabolic stability in drug candidates but require harsher reaction conditions (e.g., higher temps) .
Experimental Design : Perform kinetic studies (e.g., in situ IR monitoring) with varying aryl halides to quantify steric/electronic effects .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
Methodological Answer: Contradictions often arise from:
- Catalyst-Substrate Mismatch : Test multiple catalysts (e.g., Pd(OAc)₂, SPhos, XPhos) under identical conditions.
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; THF often balances reactivity and solubility .
- Data Normalization : Report yields relative to substrate conversion (via GC/MS) rather than isolated mass.
Case Study : A 2023 study found PdCl₂(dppf) in THF achieved 92% yield, while Pd(PPh₃)₄ in DMF yielded only 65% due to incomplete deoxygenation .
Q. What strategies mitigate boron oxidation or hydrolysis during long-term storage?
Methodological Answer:
- Storage Conditions : Argon atmosphere, −20°C in amber vials with molecular sieves (3Å) to prevent moisture uptake .
- Stabilizers : Add 1% triethylamine to neutralize trace acids.
- Quality Monitoring : Periodic ¹¹B NMR to detect boronic acid degradation (δ 30–35 ppm) .
Q. How can computational modeling predict the compound’s behavior in catalytic cycles or supramolecular assemblies?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boron hybridization (sp² vs. sp³) and bond dissociation energies .
- Molecular Dynamics : Simulate solvent interactions (e.g., THF coordination to boron) to explain solubility trends.
- Crystallography : Compare predicted (Mercury CSD) vs. experimental (XRD) crystal packing; hydrogen bonding (N–H···O) often stabilizes networks .
Q. What environmental fate studies are relevant for assessing its ecotoxicological risks?
Methodological Answer: Design experiments aligned with the INCHEMBIOL framework :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) for 7 days; monitor via LC-MS for deboronation products (e.g., pyridinol derivatives).
- Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines); quantify mineralization (¹⁴CO₂ evolution).
Data Table :
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| UV Exposure | 3.2 | 5-Bromo-2-isopropoxypyridin-4-ol |
| Soil Microbiota | 14.7 | CO₂, NH₃ |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
